4-Fluoro-2-nitrophenylthiocyanate
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Overview
Description
4-Fluoro-2-nitrophenylthiocyanate is an organic compound with the molecular formula C7H3FN2O2S and a molecular weight of 198.18 g/mol . It is a derivative of phenylthiocyanate, where the phenyl ring is substituted with a fluorine atom at the 4-position and a nitro group at the 2-position. This compound is known for its applications in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-nitrophenylthiocyanate typically involves the reaction of 4-fluoro-2-nitroaniline with thiophosgene. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction proceeds via the formation of an intermediate isothiocyanate, which then reacts with the thiophosgene to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-nitrophenylthiocyanate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo aromatic nucleophilic substitution reactions, where the fluorine atom is replaced by a nucleophile.
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Scientific Research Applications
4-Fluoro-2-nitrophenylthiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-2-nitrophenylthiocyanate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The fluorine and nitro substituents on the phenyl ring influence the reactivity of the compound by altering the electron density and steric hindrance around the reactive sites . The thiocyanate group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction or oxidation .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-nitrophenylisothiocyanate: Similar in structure but with an isothiocyanate group instead of a thiocyanate group.
4-Fluoro-2-nitrophenylisocyanate: Contains an isocyanate group instead of a thiocyanate group.
Uniqueness
4-Fluoro-2-nitrophenylthiocyanate is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring, which significantly influences its chemical reactivity and properties. The combination of these substituents makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
(4-fluoro-2-nitrophenyl) thiocyanate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2S/c8-5-1-2-7(13-4-9)6(3-5)10(11)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJQWEZDUJFARY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])SC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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